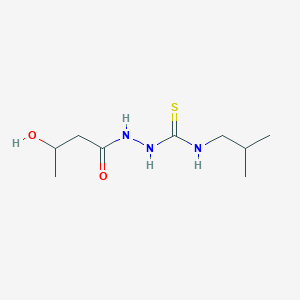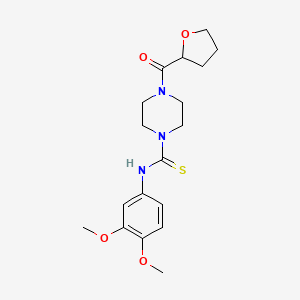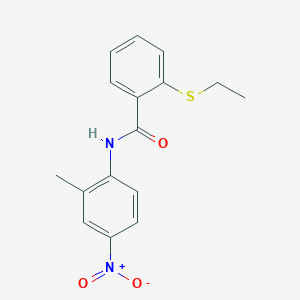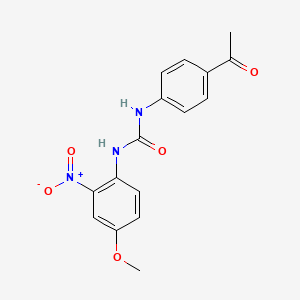![molecular formula C25H26N4S B4120675 N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4120675.png)
N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPTU is a thiourea derivative that has been synthesized through a multi-step process, which will be discussed in detail in This paper aims to provide a comprehensive overview of BPTU, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. Additionally, N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been investigated for its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been shown to reduce hyperglycemia and improve insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has several advantages for lab experiments, including its stability, solubility, and availability. N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea is stable under various conditions and can be easily dissolved in organic solvents, making it suitable for various experimental setups. However, N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea also has some limitations, including its potential toxicity and limited selectivity. N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been shown to exhibit cytotoxic effects at high concentrations, and its selectivity for specific targets is still being investigated.
Future Directions
There are several future directions for the study of N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea. First, further investigation is needed to fully understand the mechanism of action of N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea, including its selectivity for specific targets. Second, the potential applications of N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea in various diseases, such as cancer and diabetes, need to be further explored through in vivo studies. Third, the development of novel N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea derivatives with improved selectivity and efficacy is an area of active research. Finally, the use of N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea as a tool for investigating the role of specific enzymes and signaling pathways in various biological processes is an area of potential future research.
Conclusion
In conclusion, N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been synthesized through a multi-step process and has been extensively studied for its potential applications in various scientific fields. N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. However, further investigation is needed to fully understand the mechanism of action of N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea and its potential applications in various diseases.
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-3-18(2)19-11-13-22(14-12-19)26-25(30)27-24-15-16-29(28-24)17-21-9-6-8-20-7-4-5-10-23(20)21/h4-16,18H,3,17H2,1-2H3,(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGWAHZNXGZJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(butan-2-yl)phenyl]-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4120600.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4120601.png)

![methyl 4,5-dimethoxy-2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4120610.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120611.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4120618.png)
![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4120627.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea](/img/structure/B4120637.png)
![7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B4120644.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine](/img/structure/B4120646.png)


![N-(3-chlorophenyl)-2-({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4120688.png)